molecular formula C19H16ClN3OS B7744862 4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride

4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride

Cat. No.: B7744862
M. Wt: 369.9 g/mol
InChI Key: NDNHXSFNHHEIRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride include:

These compounds share the thienopyrimidine core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

4-[[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS.ClH/c1-12-2-4-13(5-3-12)16-10-24-19-17(16)18(20-11-21-19)22-14-6-8-15(23)9-7-14;/h2-11,23H,1H3,(H,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNHXSFNHHEIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC=C(C=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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